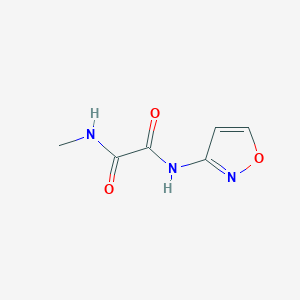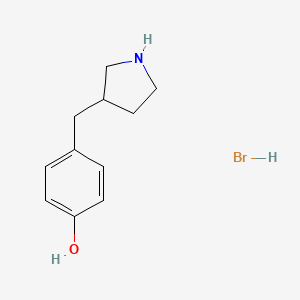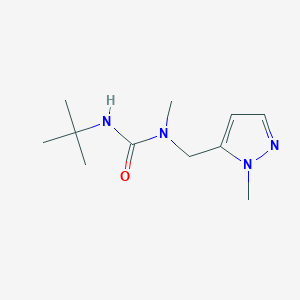![molecular formula C15H10F3N3OS B2576551 2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863593-89-9](/img/structure/B2576551.png)
2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) bonded to nitrogen (N). It also contains a thiazolopyridine moiety, which is a type of heterocyclic compound. The trifluoro groups (-CF3) are known for their high electronegativity and can significantly influence the compound’s chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acetamide group, the thiazolopyridine ring, and the trifluoro groups. These groups would likely contribute to the overall polarity of the molecule and could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
As an acetamide derivative, this compound could potentially undergo various chemical reactions, such as hydrolysis, reduction, and reactions at the carbonyl group. The thiazolopyridine ring might also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro groups would likely increase the compound’s overall electronegativity, while the presence of the nitrogen in the acetamide group and the thiazolopyridine ring could allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reagent Development
Research has focused on the development of new chemical synthesis methods and the identification of novel reagents for fluorination and other modifications of organic compounds. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound with a somewhat similar structure, has been explored as a new site-selective electrophilic fluorinating agent, illustrating the innovative approaches to fluorination in organic chemistry (Banks et al., 1996).
Antiproliferative and Antimicrobial Activities
There is significant interest in the synthesis and evaluation of pyridine and thiazole derivatives for their potential antiproliferative and antimicrobial activities. For example, new functionalized pyridine-linked thiazole derivatives have shown promising anticancer activity against various cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Alqahtani & Bayazeed, 2020). Similarly, heterocycles incorporating antipyrine moieties have been investigated for their antimicrobial properties, offering insights into the design of new antimicrobial agents (Bondock et al., 2008).
Insecticidal Assessments
The exploration of heterocycles for insecticidal activity against agricultural pests, such as the cotton leafworm, has been an area of active research. New compounds incorporating a thiadiazole moiety have been synthesized and evaluated for their potential as insecticidal agents, demonstrating the application of chemical synthesis in addressing agricultural challenges (Fadda et al., 2017).
Antioxidant and Antitumor Evaluations
The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antioxidant and antitumor activities represent another dimension of research, where the therapeutic potential of such compounds is assessed in the context of cancer treatment and prevention of oxidative stress-related diseases (Hamama et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS/c1-8-4-5-9(7-11(8)21-14(22)15(16,17)18)12-20-10-3-2-6-19-13(10)23-12/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHPUGVMQGHLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide](/img/structure/B2576468.png)

![4-[[(9-Methylpurin-6-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2576471.png)

![2-[4-(2-Methoxyethoxy)phenyl]acetonitrile](/img/structure/B2576475.png)




![N-(4-fluorophenyl)-11-(6-fluoropyridin-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2576481.png)



![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)